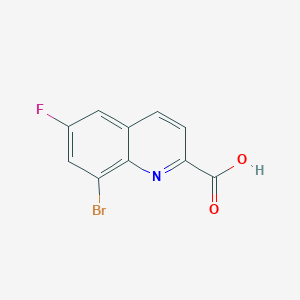

8-Bromo-6-fluoroquinoline-2-carboxylic acid

Overview

Description

8-Bromo-6-fluoroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H5BrFNO2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for 8-Bromo-6-fluoroquinoline-2-carboxylic acid is 1S/C10H5BrFNO2/c11-7-4-6(12)3-5-1-2-8(10(14)15)13-9(5)7/h1-4H,(H,14,15) .Physical And Chemical Properties Analysis

8-Bromo-6-fluoroquinoline-2-carboxylic acid has a molecular weight of 270.05 . It is a powder at room temperature .Scientific Research Applications

Photolabile Protecting Groups

8-Bromo-6-fluoroquinoline-2-carboxylic acid derivatives have been utilized in the synthesis of photolabile protecting groups for carboxylic acids. These groups are designed to offer greater efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo applications. The increased solubility and low fluorescence of these compounds make them particularly useful as caging groups for biological messengers, enhancing the study of bioactive compounds' roles within biological systems (Fedoryak & Dore, 2002).

Antibacterial Agents

Research has also focused on the antibacterial properties of 8-Bromo-6-fluoroquinoline-2-carboxylic acid derivatives. These compounds, including various 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, have been synthesized and evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. The structural modifications in these derivatives have led to the identification of compounds with significant antibacterial activities, contributing to the development of new antibacterial drugs (Koga et al., 1980; Al-Hiari et al., 2007).

Synthesis and Functionalization

The versatility of 8-Bromo-6-fluoroquinoline-2-carboxylic acid extends to its use in the synthesis and functionalization of various organic compounds. For instance, sequences applied to 2-bromo-3-fluoroquinolines have demonstrated the potential for introducing functional groups sequentially to different positions of the quinoline nucleus. This approach has facilitated the creation of diverse quinoline derivatives, showcasing the compound's utility in organic synthesis and functionalization strategies (Ondi et al., 2005).

Safety And Hazards

properties

IUPAC Name |

8-bromo-6-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO2/c11-7-4-6(12)3-5-1-2-8(10(14)15)13-9(5)7/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFPSUQMEIZXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-fluoroquinoline-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2691617.png)

![N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2691618.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one](/img/structure/B2691620.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2691622.png)

![(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine](/img/structure/B2691630.png)

![5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691631.png)

![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)

![6-Fluoro-1-[(4-methylphenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile](/img/structure/B2691634.png)